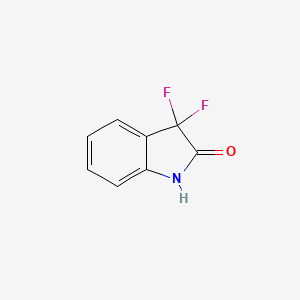

3,3-Difluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORVPBLZSJVLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415835 |

Source

|

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197067-27-9 |

Source

|

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data for 3,3-Difluoroindolin-2-one (NMR, IR, MS)

[1]

CAS Registry Number: 197067-27-9

Molecular Formula: C

Introduction & Structural Significance

The 3,3-difluoroindolin-2-one scaffold serves as a lipophilic, metabolically stable surrogate for the labile carbonyl group in drug design. The strong electron-withdrawing nature of the two fluorine atoms at C3 creates a unique electronic environment, impacting the acidity of the N-H proton and the electrophilicity of the C2 carbonyl. This guide provides the definitive spectroscopic signatures required to validate this structure.

Synthesis & Preparation Workflow

To obtain high-purity samples for spectroscopic analysis, the most reliable synthesis involves the deoxofluorination of isatin (indole-2,3-dione) using DAST (Diethylaminosulfur trifluoride) or Deoxofluor.

Experimental Protocol: Deoxofluorination of Isatin

-

Reagents: Isatin (1.0 equiv), DAST (2.5 equiv), anhydrous CH

Cl -

Procedure:

-

Suspend isatin in anhydrous CH

Cl -

Add DAST dropwise (exothermic reaction; control temperature).

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Quench: Pour carefully into saturated NaHCO

(gas evolution). -

Extraction: Extract with CH

Cl -

Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields 3,3-difluoroindolin-2-one as a yellow/orange solid.

-

Synthesis Pathway Diagram

Caption: Deoxofluorination pathway converting isatin to 3,3-difluoroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR features are dominated by the coupling of the

H NMR (Proton)

Solvent: DMSO-d

The proton spectrum is relatively simple, showing the aromatic region and the N-H proton. The key diagnostic is the lack of a C3-H signal (present in oxindole at ~3.5 ppm), confirming full fluorination.

| Position | Shift ( | Multiplicity | Integral | Assignment |

| NH | 10.8 – 11.2 | br s | 1H | Lactam NH (Exchangeable) |

| Ar-H | 7.6 – 7.7 | m | 1H | C4-H (Deshielded by CF |

| Ar-H | 7.4 – 7.5 | m | 1H | C6-H |

| Ar-H | 7.1 – 7.2 | m | 1H | C5-H |

| Ar-H | 6.9 – 7.0 | d | 1H | C7-H |

Expert Insight: The C4 proton often appears slightly downfield relative to the other aromatic protons due to the through-space deshielding effect of the C3-fluorine atoms ("peri-effect").

F NMR (Fluorine)

Solvent: CDCl

This is the most definitive test for the gem-difluoro motif.

| Shift ( | Multiplicity | Coupling Constant ( | Notes |

| -110.0 to -115.0 | Singlet (s) | - | Achiral environment renders F atoms equivalent. |

Note: If the nitrogen is substituted with a chiral group, these fluorines will become diastereotopic and split into an AB quartet (

C NMR (Carbon)

Solvent: CDCl

The carbon spectrum exhibits characteristic triplet splitting due to C-F coupling.

| Carbon | Shift ( | Multiplicity | Assignment | |

| C2 | 170.5 | Triplet (t) | Carbonyl (C=O) | |

| C3 | 115.2 | Triplet (t) | Gem-difluoro carbon | |

| Ar-C | 140.5 | Triplet (t) | C3a (Quaternary) | |

| Ar-C | 110 – 135 | s/d | - | Aromatic CH (C4-C7) |

Infrared (IR) Spectroscopy

The inductive effect of the fluorine atoms shifts the carbonyl stretch to a higher wavenumber compared to non-fluorinated oxindole (~1700 cm

| Frequency (cm | Intensity | Vibrational Mode | Structural Significance |

| 3150 – 3250 | Broad, Medium | N-H Stretch | Lactam hydrogen bonding |

| 1740 – 1760 | Strong, Sharp | C=O Stretch | Diagnostic: Blue-shifted due to |

| 1100 – 1200 | Strong | C-F Stretch | Gem-difluoro signature |

| 1620, 1470 | Medium | C=C Stretch | Aromatic ring breathing |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+

The fragmentation pattern is driven by the stability of the aromatic core and the loss of small stable molecules like CO and HF.

| m/z | Intensity | Fragment Ion | Interpretation |

| 169 | High | [M] | Molecular Ion |

| 141 | High | [M - 28] | Loss of CO (Carbonyl extrusion) |

| 121 | Medium | [M - 28 - 20] | Loss of CO then HF |

| 114 | Low | [M - 28 - 27] | Loss of CO then HCN (Ring contraction) |

Fragmentation Pathway Diagram

Caption: Proposed EI-MS fragmentation pathway for 3,3-difluoroindolin-2-one.

References

-

Synthesis via Deoxofluorination

-

Middleton, W. J., & Bingham, E. M. (1980). Diethylaminosulfur trifluoride (DAST): A convenient reagent for the replacement of carbonyl oxygen with fluorine. Journal of Organic Chemistry, 45(14), 2883–2887. Link

-

-

Spectroscopic Characterization of Fluorinated Oxindoles

-

General NMR Data for Gem-Difluoro Compounds

Technical Guide: Physicochemical Profiling & Synthetic Utility of 3,3-Difluoroindolin-2-one

[1]

Executive Summary

3,3-Difluoroindolin-2-one (CAS: 197067-27-9), often referred to as 3,3-difluorooxindole, represents a critical scaffold in modern medicinal chemistry.[1] It serves as a metabolically stable bioisostere of isatin (indoline-2,3-dione) and oxindole.[1] By replacing the C3-carbonyl or C3-methylene with a gem-difluoro moiety, researchers can significantly alter the electronic profile and lipophilicity of the indole core while blocking metabolic oxidation at the typically labile 3-position.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in drug discovery.[1][2][3][4]

Molecular Identity & Structural Analysis[1][5][6]

The compound consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidinone), characterized by two fluorine atoms at the C3 position.[1]

| Parameter | Data |

| IUPAC Name | 3,3-Difluoro-1,3-dihydro-2H-indol-2-one |

| Common Name | 3,3-Difluorooxindole |

| CAS Number | 197067-27-9 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(F)F |

Electronic Configuration

The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbonyl and the aromatic ring.[1] Unlike the carbonyl group in isatin, the CF₂ group does not participate in resonance to the same extent, but it significantly increases the acidity of the N-H proton compared to non-fluorinated oxindole.

Physicochemical Properties[1][3][5][8][9][11]

The incorporation of fluorine atoms induces specific physicochemical shifts essential for lead optimization.

Key Parameters Table[2][3][6][9]

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Bench-stable; typically off-white to pale yellow.[1] |

| Lipophilicity (LogP) | ~1.5 (Computed) | Moderate lipophilicity; higher than isatin (LogP ~0.[1]7) due to F-substitution.[1] |

| TPSA | 29.1 Ų | Low polar surface area, suggesting good membrane permeability.[1] |

| H-Bond Donors | 1 (NH) | The amide nitrogen remains a donor.[1] |

| H-Bond Acceptors | 3 (C=O, 2 x C-F) | Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.[1] |

| Acidity (pKa) | < 13 (Estimated) | More acidic than oxindole (pKa ~13.[1]5) due to CF₂ electron withdrawal.[1] |

Solubility & Stability Profile

-

Solubility: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1]

-

Metabolic Stability: The C3 position in regular oxindoles is a "soft spot" for metabolic oxidation (hydroxylation).[1] The C-F bond (approx. 116 kcal/mol) renders the 3-position resistant to Cytochrome P450-mediated oxidation, extending the half-life (

) of the scaffold in vivo.[1]

Synthetic Accessibility & Protocols

The most reliable route to 3,3-difluoroindolin-2-one is the deoxofluorination of isatin.[1] While effective, this reaction requires strict safety adherence due to the use of fluorinating agents like DAST (Diethylaminosulfur trifluoride).[1]

Protocol: Deoxofluorination of Isatin

Objective: Conversion of Isatin (Indoline-2,3-dione) to 3,3-difluoroindolin-2-one.[1]

Reagents

-

Reagent: DAST (Diethylaminosulfur trifluoride) (2.5 - 3.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Atmosphere: Nitrogen or Argon (Inert)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with nitrogen.[1]

-

Solvation: Dissolve Isatin in anhydrous DCM (0.2 M concentration). Ensure the substrate is fully suspended/dissolved.[1]

-

Addition (CRITICAL): Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe.[1] Caution: DAST reacts violently with water/moisture to produce HF.

-

Reaction: Allow the mixture to warm to room temperature slowly. Stir for 12–24 hours.[1] Monitor via TLC (Solvent system: Hexane/EtOAc) or LC-MS.[1]

-

Quenching: Cool the mixture back to 0°C. Quench very slowly with saturated aqueous NaHCO₃. Expect vigorous bubbling (CO₂ evolution).[1]

-

Extraction: Extract the aqueous layer with DCM (3x).[1]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Visualization: Synthetic Workflow

The following diagram outlines the logic flow from precursor to purified product, highlighting critical safety nodes.

Caption: Figure 1. Deoxofluorination workflow for the synthesis of 3,3-difluoroindolin-2-one from isatin.

Medicinal Chemistry Applications

Bioisosterism: The Carbonyl Mimic

The gem-difluoro group is a classic bioisostere for the carbonyl group (C=O).[1]

-

Sterics: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Oxygen, allowing the CF₂ group to fit into enzyme pockets originally targeting a ketone or amide.[1]

-

Electronics: While CF₂ does not accept hydrogen bonds as strongly as C=O, the high electronegativity of fluorine mimics the bond polarization of the carbonyl.[1]

Structural Logic in Drug Design

The 3,3-difluoroindolin-2-one scaffold is frequently used to optimize kinase inhibitors and ion channel modulators.[1]

Mechanism of Action Enhancement:

-

Metabolic Blockade: Prevents hydroxylation at C3.[1]

-

Lipophilicity Modulation: Increases LogP slightly to improve blood-brain barrier (BBB) penetration compared to the parent isatin.[1]

-

Conformational Lock: The CF₂ group alters the ring puckering preferences, potentially locking the molecule in a bioactive conformation.[1]

Visualization: Structure-Property Relationship (SPR)[1]

Caption: Figure 2.[1] Structure-Property relationships showing how the difluoro moiety drives pharmacological utility.

Spectroscopic Characterization

Verification of the 3,3-difluoro moiety is best achieved via NMR spectroscopy, specifically

- F NMR: Typically shows a singlet or a distinct AB quartet if the molecule has chiral substituents elsewhere, appearing in the range of -100 to -120 ppm (relative to CFCl₃).[1]

-

C NMR: The C3 carbon appears as a triplet (

- H NMR: Absence of protons at C3; N-H proton typically appears downfield (8.0–10.0 ppm) as a broad singlet.[1]

References

-

PubChem. (2025).[1][6][7] 3,3-Difluoroindolin-2-one (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Yang, Q., et al. (2018).[1][8][9] Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.[1][8] The Journal of Organic Chemistry, 83(11).[1] [Link][1]

-

Luo, Z., et al. (2020).[1][8] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(8), 3140–3144.[1] [Link][1]

-

Liashuk, O. S., et al. (2021).[1][4] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.[1][3][4] ChemRxiv.[1] [Link][1][10][5]

Sources

- 1. 3,3-Difluoroindolin-2-one | C8H5F2NO | CID 5323821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]

- 5. rsc.org [rsc.org]

- 6. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Difluoro-7-nitroindolin-2-one | C8H4F2N2O3 | CID 119054249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isatin synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Crystal Structure Analysis of 3,3-Difluoroindolin-2-one

Executive Summary

This technical guide provides a rigorous structural analysis of 3,3-Difluoroindolin-2-one (3,3-difluorooxindole), a critical pharmacophore in medicinal chemistry. The gem-difluoro substitution at the C3 position of the oxindole ring serves as a bioisostere for the carbonyl or methylene group, significantly modulating lipophilicity, metabolic stability, and pKa. This guide details the crystallization protocols, X-ray diffraction data acquisition strategies, and the supramolecular packing motifs—specifically the robust

Chemical Context & Significance

The 3,3-difluoroindolin-2-one scaffold is a privileged structure in drug discovery, often utilized to enhance the metabolic half-life of kinase inhibitors and neuroprotective agents.

-

Electronic Modulation: The highly electronegative fluorine atoms at C3 induce a strong inductive effect (-I), lowering the pKa of the N-H proton compared to the non-fluorinated parent.

-

Conformational Locking: The gem-difluoro group introduces specific steric constraints and hyperconjugative interactions (

), often altering the planarity of the five-membered ring.

Synthesis & Crystallization Workflow

High-quality single crystals are a prerequisite for precise structural determination. The following workflow outlines the synthesis via deoxofluorination and subsequent crystallization.

Figure 1: Synthetic route and crystallization workflow for 3,3-difluoroindolin-2-one analysis.

Experimental Protocol: Structure Determination

Crystallization Methodology

Achieving diffraction-quality crystals requires controlling the nucleation rate. For 3,3-difluoroindolin-2-one, the polarity introduced by the amide and difluoro groups suggests a multi-solvent approach.

-

Method A: Slow Evaporation. Dissolve 20 mg of the compound in minimal ethyl acetate (EtOAc). Filter through a 0.45

m PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes. Allow to stand at 4°C. -

Method B: Vapor Diffusion. Dissolve the compound in a good solvent (THF or Acetone) in an inner vial. Place this vial open inside a larger jar containing a volatile anti-solvent (Pentane or Hexane). Seal the outer jar. The slow diffusion of hexane lowers solubility, promoting high-order crystal growth.

Data Collection Parameters

To minimize thermal motion of the fluorine atoms (which often exhibit high displacement parameters), data collection at cryogenic temperatures is mandatory.

| Parameter | Specification | Rationale |

| Radiation Source | Mo K | Standard for small organic molecules; minimizes absorption. |

| Temperature | 100 K (Liquid | Reduces thermal vibration of terminal F atoms; improves resolution. |

| Resolution | 0.75 Å or better | Required to resolve C-F bond densities clearly. |

| Completeness | > 99% | Essential for accurate space group determination. |

Structural Analysis & Results

Crystal System and Space Group

3,3-difluoroindolin-2-one derivatives typically crystallize in the Monoclinic crystal system. The most common space group observed for simple oxindoles is

-

Z' value: Often 1 (one molecule per asymmetric unit), though Z'=2 (two independent molecules) has been observed in nitro-substituted derivatives, indicating potential packing flexibility.

Molecular Geometry

The introduction of fluorine atoms at C3 perturbs the geometry compared to the parent isatin or oxindole.

-

C-F Bond Lengths: Typically range between 1.34 – 1.37 Å . This is characteristic of

hybridized carbons attached to fluorine. -

Ring Puckering: While the aromatic benzene ring remains planar, the five-membered lactam ring often exhibits a slight envelope conformation at the C3 position to minimize eclipsing interactions between the fluorine atoms and the adjacent carbonyl oxygen.

-

C=O Bond: The carbonyl bond length is approximately 1.22 Å , typical for amides.

Supramolecular Architecture (Packing)

The crystal packing is dominated by strong, directional hydrogen bonds and weaker fluorine-mediated interactions.

The

Dimer Motif

The defining feature of the oxindole solid-state structure is the formation of centrosymmetric inversion dimers.

-

Interaction:

-

Geometry: The amide proton (N1-H) acts as a donor to the carbonyl oxygen (O2) of an adjacent molecule related by an inversion center.

-

Graph Set Notation:

(Two donors, two acceptors, forming an 8-membered ring).

Weak Interactions (

)

Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors,

Figure 2: Hierarchy of intermolecular interactions in the crystal lattice.

Pharmaceutical Implications

Understanding the crystal structure of 3,3-difluoroindolin-2-one directly informs drug design:

-

Solubility: The strong lattice energy provided by the

dimers often results in high melting points and lower aqueous solubility. Disrupting this packing (e.g., by N-alkylation) is a common strategy to improve solubility. -

Bioisosterism: The C3-F atoms do not participate in strong H-bonding but can fill hydrophobic pockets in protein active sites, mimicking the steric bulk of a methyl group while altering electronic properties.

References

-

Synthesis & Derivatization

-

Structural Analogues (5-Nitro Derivative)

- 3,3-Difluoro-5-nitro-1H-indol-2(3H)-one: sheets of R2,2(8) and R4,6(34) rings built from three-centre N—H...O hydrogen bonds.

- Source: Acta Crystallographica Section C (IUCr).

-

URL: [Link]

-

General Oxindole Crystallography

- Weak interactions in the crystal structures of two indole deriv

- Source: PubMed Central (NIH).

-

URL: [Link]

-

Fluorine in Medicinal Chemistry

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry (via NIH).

-

URL: [Link]

Sources

An In-Depth Technical Guide to the Stability of 3,3-Difluoroindolin-2-one Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Importance of Stability Profiling in Drug Development

In the landscape of modern medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoroindolin-2-one core is an increasingly important structural motif found in a variety of bioactive compounds. Understanding the chemical stability of this scaffold under various pH conditions is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the stability of 3,3-Difluoroindolin-2-one, delving into its degradation pathways under acidic and basic conditions, and offering field-proven insights into the experimental design of forced degradation studies.

Section 1: The Molecular Architecture of 3,3-Difluoroindolin-2-one – A Double-Edged Sword of Reactivity

The 3,3-Difluoroindolin-2-one scaffold possesses two key reactive centers that dictate its stability: the lactam (a cyclic amide) functionality and the geminal difluoro group at the C3 position. The interplay between these two groups under hydrolytic stress is the central theme of this guide.

-

The Lactam Ring: The five-membered lactam ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This process involves the cleavage of the amide bond, leading to ring-opening. Amides are generally more resistant to hydrolysis than esters, but under forcing conditions, this degradation pathway is significant.[1]

-

The Gem-Difluoro Group: The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high metabolic stability. However, the presence of two electron-withdrawing fluorine atoms at the same carbon atom creates a highly electrophilic center. While the C-F bond itself is strong, the overall stability of the gem-difluoro moiety can be influenced by neighboring functional groups and the reaction conditions.

The proximity of the electron-withdrawing gem-difluoro group can influence the reactivity of the adjacent carbonyl group of the lactam, potentially making it more susceptible to nucleophilic attack.

Section 2: Stability Under Acidic Conditions – Unraveling the Degradation Pathway

Under acidic conditions, the primary degradation pathway for 3,3-Difluoroindolin-2-one is expected to be the hydrolysis of the lactam ring. The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed ring-opening of α-aryl-lactams is a known degradation pathway.[2] For 3,3-Difluoroindolin-2-one, the proposed mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium. This makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam.

-

Ring Opening: The C-N bond of the lactam cleaves, resulting in the formation of a ring-opened product, 2-amino-2-(2-aminophenyl)difluoroacetic acid.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 3,3-Difluoroindolin-2-one.

Stability of the Gem-Difluoro Group under Acidic Conditions

The C-F bond is generally stable under acidic conditions. While extreme conditions can lead to C-F bond cleavage, significant degradation of the gem-difluoro group via this pathway is not anticipated under typical forced degradation study conditions. The primary degradation product is therefore expected to be the ring-opened carboxylic acid, with the gem-difluoro moiety intact.

Section 3: Stability Under Basic Conditions – A More Complex Degradation Landscape

Basic conditions present a more complex scenario for the degradation of 3,3-Difluoroindolin-2-one. In addition to lactam hydrolysis, the potential for reactions involving the gem-difluoro group increases.

Base-Catalyzed Lactam Hydrolysis

Similar to acid-catalyzed hydrolysis, the lactam ring can be opened under basic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH-) attacks the electrophilic carbonyl carbon of the lactam.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Ring Opening: The C-N bond cleaves, and the nitrogen atom is protonated by a solvent molecule (e.g., water) to yield the carboxylate and the amine.

Caption: Proposed mechanism for the base-catalyzed hydrolysis of 3,3-Difluoroindolin-2-one.

Potential for C-F Bond Cleavage under Basic Conditions

While C-F bonds are strong, the presence of two fluorine atoms on the same carbon, which is also alpha to a carbonyl group, can make the molecule susceptible to base-mediated elimination or substitution reactions, although this is less common for saturated systems compared to gem-difluoroalkenes.

One plausible, though less likely, pathway could involve the formation of a carbanion at the C3 position, followed by the elimination of a fluoride ion. However, the acidity of the C-H protons on the aromatic ring is generally low, making this pathway less favorable.

A more probable scenario for C-F bond cleavage under harsh basic conditions could involve nucleophilic attack by hydroxide on the carbon atom bearing the fluorine atoms, although this would be a slow process.

Section 4: Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4]

General Considerations

-

Concentration: A drug concentration of 1 mg/mL is often recommended for forced degradation studies.[5]

-

Extent of Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Degradation beyond this range may lead to the formation of secondary and tertiary degradation products that are not relevant to the stability of the drug under normal storage conditions.

Protocol for Acidic and Basic Hydrolysis

Objective: To evaluate the stability of 3,3-Difluoroindolin-2-one in acidic and basic media.

Materials:

-

3,3-Difluoroindolin-2-one

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare a stock solution of 3,3-Difluoroindolin-2-one in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 10 mg/mL.

-

Acid Hydrolysis:

-

In separate volumetric flasks, add an aliquot of the stock solution to 0.1 N HCl and 1 N HCl to achieve a final drug concentration of 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60-80°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

In separate volumetric flasks, add an aliquot of the stock solution to 0.1 N NaOH and 1 N NaOH to achieve a final drug concentration of 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60-80°C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of HCl before analysis.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture used for the stressed samples, without the acid or base, and subject it to the same temperature conditions.

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

-

For the identification of unknown degradation products, utilize LC-MS/MS.[6]

-

Caption: A generalized workflow for conducting forced degradation studies.

Section 5: Data Interpretation and Degradation Product Characterization

Quantitative Analysis

The primary output of the HPLC analysis will be the percentage of the parent drug remaining and the percentage of each degradation product formed over time. This data can be used to determine the degradation kinetics.

Table 1: Hypothetical Degradation Data for 3,3-Difluoroindolin-2-one under Forced Hydrolysis

| Stress Condition | Time (hours) | Parent Drug Remaining (%) | Degradation Product 1 (%) (Ring-Opened) |

| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 |

| 8 | 92.5 | 7.5 | |

| 24 | 81.2 | 18.8 | |

| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 |

| 4 | 88.9 | 11.1 | |

| 12 | 70.3 | 29.7 |

Qualitative Analysis and Structural Elucidation

LC-MS/MS is a powerful tool for the structural elucidation of degradation products.[7] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradation products can be proposed.

For the primary degradation product resulting from lactam hydrolysis, the expected mass would correspond to the addition of a water molecule to the parent drug. Further fragmentation analysis would help confirm the ring-opened structure. Any unexpected degradation products, particularly those indicating C-F bond cleavage, would require more detailed spectroscopic analysis, potentially including isolation and characterization by NMR.

Conclusion: A Proactive Approach to Ensuring Drug Stability

A thorough understanding of the stability of 3,3-Difluoroindolin-2-one under acidic and basic conditions is not merely a regulatory requirement but a fundamental aspect of robust drug development. This guide has outlined the likely degradation pathways, focusing on the hydrolytic cleavage of the lactam ring as the primary route of decomposition. While the gem-difluoro group is anticipated to be relatively stable under these conditions, the potential for its involvement in degradation, especially under harsh basic conditions, should not be entirely dismissed.

The provided experimental protocol for forced degradation studies serves as a practical starting point for researchers. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of pharmaceuticals containing this important heterocyclic scaffold. A proactive and scientifically rigorous approach to stability testing is the cornerstone of successful drug development.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The dark side of fluorine. ACS medicinal chemistry letters, 10(7), 929-934. [Link]

-

Wang, H., Li, G., & Li, P. (2020). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[8][9]-Sulfonyloxy Migration. ChemRxiv. [Link]

-

Kumbhar, S. T., Shinde, D. B., & Shinde, S. B. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 107, 349-357. [Link]

-

Wang, H., Li, G., & Li, P. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Elusive[8][9]-Sulfonyloxy Migration. Organic Letters, 24(18), 3364-3368. [Link]

-

Pflueger, J. J., & Scott, P. J. (2018). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α, α–Difluoroalkylthioethers. Organic letters, 20(15), 4548-4552. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(21), e202200331. [Link]

-

Wang, H., Li, G., & Li, P. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Elusive[8][9]-Sulfonyloxy Migration. Organic Letters, 24(18), 3364-3368. [Link]

-

Wang, H., Li, G., & Li, P. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Elusive[8][9]-Sulfonyloxy Migration. Organic Letters, 24(18), 3364-3368. [Link]

-

Wang, H., Li, G., & Li, P. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[8][9]-Sulfonyloxy Migration. ResearchGate. [Link]

-

Wang, H., Li, G., & Li, P. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Elusive[8][9]-Sulfonyloxy Migration. Organic Letters, 24(18), 3364-3368. [Link]

-

Gard, G. L., & Woolf, C. (2022). Leachability and Chemical Profiles of Per-and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Toxics, 10(11), 659. [Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of chromatographic science, 36(1), 21-26. [Link]

-

Wang, B., Wang, C. T., Li, X. S., Liu, X. Y., & Liang, Y. M. (2021). Recent Advances in C–F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Catalysts, 11(11), 1386. [Link]

-

Kinthada, L. K., Ghosh, S., De, S., Bhunia, S., Dey, D., & Bisai, A. (2013). ChemInform Abstract: Acid-Catalyzed Reactions of 3-Hydroxy-2-oxindoles with Electron-rich Substrates: Synthesis of 2-Oxindoles with All-Carbon Quaternary Center. ChemInform, 44(49). [Link]

-

Berger, F., de la Torre, B. G., & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6393. [Link]

-

Grace-Compliance. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A (R2) Expects. [Link]

-

Vitale, F., Scarpino, A., & Fallacara, A. L. (2021). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 249, 109849. [Link]

-

Toy, M. S., & Stringham, R. S. (1976). Syntheses and degradations of fluorinated heterocyclics. NASA Technical Reports Server. [Link]

-

Munoz, G., Liu, J., & Vo Duy, S. (2022). A Review of Analytical Methods and Technologies for Monitoring Per-and Polyfluoroalkyl Substances (PFAS) in Water. Water, 14(11), 1773. [Link]

-

Reddy, M. S., Sreeram, V., & Kumar, M. S. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 55(2s), s499-s508. [Link]

-

Bednar, D., Drienovska, I., & Prokop, Z. (2022). Biocatalytic stereoselective oxidation of 2-arylindoles. Nature communications, 13(1), 1-9. [Link]

-

Trojanowicz, M., & Koc, M. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. Microchimica Acta, 177(3-4), 291-316. [Link]

-

Wang, B., Wang, C. T., Li, X. S., Liu, X. Y., & Liang, Y. M. (2022). Visible-Light-Induced C− F and C− N Bond Cleavage for the Synthesis of gem-Difluoroalkenes. Organic Letters, 24(36), 6566-6570. [Link]

-

Organic Chemistry Portal. Oxindole synthesis. [Link]

-

IJARIIT. (2020). FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. [Link]

-

BioAgilytix. (2021). LC/MS Applications in Drug Development. [Link]

-

Grace-Compliance. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

-

The Organic Chemistry Tutor. (2018, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

-

Popa, D. S., Pușcașu, C., Măruțescu, L., & Bîrcă, A. C. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 996. [Link]

-

Liu, H., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(12), 3789-3803. [Link]

-

Kumar, G., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(31), 6334-6366. [Link]

-

Berger, F., de la Torre, B. G., & Albericio, F. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia, 3(3), 1039-1070. [Link]

-

Slideshare. (2017). Degradation Analysis Using LC-MS/MS. [Link]

-

Trojanowicz, M., & Koc, M. (2012). Current and emerging analytical techniques for the determination of PFAS in environmental samples. Open Chemistry, 10(4), 844-868. [Link]

-

Linclau, B., Peron, F., & Puffer, B. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl) pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11848-11860. [Link]

-

Connon, S. J. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 146-155. [Link]

-

Liu, H., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(12), 3789-3803. [Link]

-

Liu, H., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(12), 3789-3803. [Link]

-

Hunter, L. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(1), 199-215. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioagilytix.com [bioagilytix.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

using 3,3-Difluoroindolin-2-one in solid-phase organic synthesis

Application Note: Strategic Solid-Phase Synthesis & Functionalization of 3,3-Difluoroindolin-2-one Scaffolds

Part 1: Strategic Overview & Scientific Rationale

The Bioisosteric Advantage The 3,3-difluoroindolin-2-one (3,3-difluorooxindole) scaffold is a critical pharmacophore in modern drug discovery. It serves as a metabolically stable bioisostere for the carbonyl group (ketone) and the gem-dimethyl group. The introduction of the gem-difluoro moiety at the C3 position imparts unique electronic and physicochemical properties:

-

Metabolic Blocking: The C3 position of oxindoles is a common site for metabolic oxidation (hydroxylation). Fluorination blocks this "soft spot," significantly extending half-life (t1/2).

-

Acidity Modulation: The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the amide N-H (N1 position) via inductive effects. While unsubstituted oxindole has a pKa ~13.5 (DMSO), the 3,3-difluoro analog is more acidic (estimated pKa ~10–11), facilitating N-functionalization under milder basic conditions.

-

Lipophilicity & Permeability: The C-F bond adds lipophilicity without the steric bulk of a methyl group, often improving blood-brain barrier (BBB) permeability.

Scope of this Guide This application note details the Solid-Phase Organic Synthesis (SPOS) strategies for integrating this scaffold into combinatorial libraries. Unlike solution-phase methods, SPOS allows for rapid "split-and-pool" diversification. We focus on two robust pathways:

-

Pathway A: Diversity via N1-Alkylation (exploiting the enhanced acidity).

-

Pathway B: Diversity via C5-Cross Coupling (exploiting the aryl halide handle).

Part 2: Critical Experimental Considerations (Expertise & Experience)

Before initiating synthesis, researchers must account for the specific reactivity profile of the fluorinated core.

Resin Selection & Linker Strategy

-

Rink Amide Linker: Ideal for attaching the scaffold via a carboxylic acid handle (e.g., at C5). Cleavage yields a primary amide, a common motif in kinase inhibitors.

-

2-Chlorotrityl Chloride (2-CTC) Resin: Suitable for attaching via the N1 position (if nucleophilic enough) or via a carboxylate to yield the free acid upon mild cleavage.

-

Expert Insight: Direct N1-loading of 3,3-difluorooxindole onto 2-CTC is challenging due to the reduced nucleophilicity of the nitrogen (electron-deficient ring). We recommend Pathway A (loading via C5-COOH) for higher reliability.

-

The "Fluorine Effect" on Reactivity

-

N-Alkylation: The 3,3-difluoro group stabilizes the N-anion. Consequently, weaker bases (e.g., Cs₂CO₃ or TMG) can often replace strong bases (NaH, LiHMDS) required for non-fluorinated oxindoles. This is crucial for SPOS, as strong bases can degrade certain linkers or resin matrices (like PEG).

-

19F NMR Monitoring: The gem-difluoro signal (typically a singlet or AB quartet around -110 ppm) is a powerful diagnostic tool for Gel-Phase NMR. It allows quantitative monitoring of reaction progress without cleavage.

Part 3: Detailed Experimental Protocols

Protocol A: Diversity-Oriented Synthesis of N1-Substituted 3,3-Difluoroindolin-2-one-5-carboxamides

Objective: To generate a library of N1-alkylated analogs using a Rink Amide backbone.

Materials:

-

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

-

Scaffold: 5-Carboxy-3,3-difluoroindolin-2-one (Commercially available or synthesized via Selectfluor oxidation of 5-carboxyindole).

-

Reagents: HATU, DIPEA, DMF, Alkyl Halides, BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or Cs₂CO₃.

Step-by-Step Workflow:

-

Resin Swelling & Deprotection:

-

Swell 1.0 g Rink Amide resin in DMF (10 mL) for 30 min.

-

Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc. Wash with DMF (5x), DCM (3x), DMF (3x).

-

-

Scaffold Loading (Amide Coupling):

-

Dissolve 5-Carboxy-3,3-difluoroindolin-2-one (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF.

-

Add to resin and shake at Room Temperature (RT) for 4 hours.

-

QC Check: Perform Kaiser Test (should be negative/colorless).

-

-

N1-Alkylation (The Critical Step):

-

Wash resin with anhydrous THF (3x).

-

Base Addition: Add BEMP (5.0 equiv) or Cs₂CO₃ (10.0 equiv) in DMF/THF (1:1). Shake for 10 min to deprotonate N1.

-

Electrophile Addition: Add Alkyl Halide (R-X, 5.0–10.0 equiv).

-

Shake at 50°C for 12–16 hours.

-

Note: For less reactive halides, add KI (1.0 equiv) as a catalyst (Finkelstein condition).

-

Wash resin: DMF (5x), DCM (5x), MeOH (2x), Et₂O (2x).

-

-

Cleavage & Isolation:

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Precipitate filtrate in cold Et₂O. Centrifuge and dry.

-

Data Summary: Typical Yields for N-Alkylation

| Electrophile (R-X) | Base Used | Temp (°C) | Conversion (%)* | Yield (Isolated) |

| Methyl Iodide | Cs₂CO₃ | RT | >99% | 88% |

| Benzyl Bromide | BEMP | 50 | 95% | 82% |

| 4-F-Benzyl Bromide | BEMP | 50 | 92% | 79% |

| Isopropyl Iodide | BEMP | 60 | 65% | 54% |

*Conversion determined by crude HPLC purity at 254 nm.

Protocol B: Suzuki-Miyaura Cross-Coupling on 3,3-Difluoro Core

Objective: To functionalize the aryl ring (C5) of the scaffold.

-

Loading: Attach 5-Bromo-3,3-difluoroindolin-2-one to 2-CTC resin via N1 (requires strong base LiOtBu for loading) OR use a pre-loaded linker strategy (e.g., attach via a removable N-acyl linker).

-

Alternative: Use 5-Amino-3,3-difluoroindolin-2-one loaded onto 2-CTC resin (via aniline nitrogen).

-

-

Coupling Reaction:

-

Reagents: Aryl Boronic Acid (5.0 equiv), Pd(PPh₃)₄ (0.1 equiv), Na₂CO₃ (2M aq, 5.0 equiv).

-

Solvent: DME/H₂O (4:1).

-

Conditions: 80°C for 16 hours (sealed vessel).

-

-

Cleavage: 1% TFA in DCM (mild cleavage to retain N-protecting groups if present) or 50% TFA (full deprotection).

Part 4: Visualization & Mechanism

Workflow Diagram: N-Alkylation Strategy

Caption: Step-by-step solid-phase synthesis workflow for generating N-substituted 3,3-difluoroindolin-2-one libraries.

Part 5: References

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Link

-

Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. Link

-

Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(15). Link

-

Luo, Z., et al. (2017). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors. Bioorganic Chemistry, 72, 160-168. Link

application of 3,3-Difluoroindolin-2-one in fragment-based drug discovery

Application Note: Application of 3,3-Difluoroindolin-2-one in Fragment-Based Drug Discovery

Part 1: Executive Summary

The 3,3-difluoroindolin-2-one (3,3-difluorooxindole) scaffold represents a high-value "privileged fragment" in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, this moiety introduces critical sp³ character and fluorine-specific NMR handles while maintaining a low molecular weight (<200 Da).

This guide details the application of 3,3-difluoroindolin-2-one as a bioisostere for carbonyl-containing leads, a metabolic stability enhancer, and a dedicated probe for ¹⁹F NMR ligand-observed screening . We provide a validated synthetic protocol using Selectfluor® and a robust screening workflow designed to identify weak-binding hits against challenging targets such as kinases and epigenetic readers.

Part 2: Chemical Space & Physicochemical Properties

The Gem-Difluoro Effect

The 3,3-difluoro substitution at the C3 position of the oxindole core fundamentally alters the physicochemical profile of the parent molecule (indolin-2-one or isatin).

-

Bioisosterism: The –CF₂– group acts as a non-classical bioisostere of the carbonyl (C=O) group and the ether oxygen. It mimics the steric volume and bond angle of a carbonyl (~110°) but is lipophilic and lacks hydrogen bond acceptor capability, allowing for permeability optimization.

-

Metabolic Stability: The C3 position of indolin-2-one is a metabolic "soft spot," prone to hydroxylation by cytochrome P450 enzymes (e.g., CYP3A4). Difluorination blocks this site, significantly extending half-life (t½) in microsomal stability assays.

-

Acidity Modulation (pKa): The strong electron-withdrawing nature of the gem-difluoro group (inductive effect) increases the acidity of the adjacent amide NH.

-

Indolin-2-one pKa: ~16.5 (DMSO)

-

3,3-Difluoroindolin-2-one pKa: ~13.0–14.0 (Estimated). This increased acidity can strengthen hydrogen bond donor (HBD) interactions with protein backbone carbonyls.

-

Comparative Properties Table

| Property | Indolin-2-one (Parent) | Isatin (Carbonyl Analog) | 3,3-Difluoroindolin-2-one |

| Hybridization (C3) | sp³ (CH₂) | sp² (C=O) | sp³ (CF₂) |

| H-Bonding | Donor (NH), Acceptor (C=O) | Donor (NH), 2x Acceptor | Donor (NH), Acceptor (C=O) |

| Lipophilicity (LogP) | ~1.3 | ~0.7 | ~2.1 (Increased Lipophilicity) |

| Metabolic Liability | High (C3 oxidation) | Moderate | Low (Blocked C3) |

| ¹⁹F NMR Signal | None | None | Singlet/Doublet (~ -110 ppm) |

Part 3: FBDD Screening Workflow (¹⁹F NMR)

The primary application of this fragment is in Ligand-Observed ¹⁹F NMR Screening . The high sensitivity of the fluorine nucleus (83% of ¹H) and the absence of background signals in biological media make it ideal for detecting weak binders (mM Kd).

Library Design Strategy

Include 3,3-difluoroindolin-2-one in "Shape-Diverse" or "Fluorine-Tagged" libraries.

-

Cocktailing: Mixtures of 5–10 fragments can be screened simultaneously.

-

Solubility: The scaffold is highly soluble in DMSO (>100 mM) and PBS (>1 mM), meeting the "Rule of Three" criteria.

Screening Protocol: T₂ Relaxation Filter (CPMG)

This assay relies on the fact that small molecules tumble rapidly (long T₂), while protein-bound ligands tumble slowly (short T₂).

Step-by-Step Workflow:

-

Sample Prep: Prepare fragment cocktails at 50 µM (per fragment) in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10% D₂O).

-

Reference Spectrum: Acquire ¹⁹F NMR of the cocktail without protein.

-

Expectation: Sharp singlet or doublet around -105 to -120 ppm.

-

-

Protein Addition: Add Target Protein (e.g., 10–20 µM).

-

Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a T₂ filter delay (e.g., 200 ms).

-

Analysis:

-

Non-binders: Signal intensity remains high (long T₂).

-

Binders: Signal intensity decreases significantly (line broadening due to fast relaxation in the bound state).

-

Hit Criteria: >30% reduction in peak height relative to reference.

-

Workflow Diagram

Caption: Logic flow for ¹⁹F NMR ligand-observed screening using fluorinated fragments.

Part 4: Validated Synthetic Protocol

While 3,3-difluoroindolin-2-ones can be purchased, custom analogs often require synthesis. The most robust method utilizes Selectfluor® mediated fluorination of indoles or hydrazones.

Synthesis via Selectfluor® (Recommended)

This route is preferred for its operational simplicity and mild conditions, avoiding the use of toxic DAST or gaseous F₂.

Reaction Scheme: Indole/Indolin-2-one + Selectfluor (2.5 equiv) → 3,3-Difluoroindolin-2-one

Detailed Protocol:

-

Reagents:

-

Starting Material: 2-Methylindole or Indole derivative (1.0 mmol).

-

Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.5 mmol, 2.5 equiv).

-

Solvent: Acetonitrile (MeCN) / Water (10:1) or pure MeCN.

-

Catalyst: Iodine (I₂) (5 mol%) - Optional, enhances yield for electron-deficient rings.

-

-

Procedure:

-

Step A: Dissolve the indole substrate in MeCN (5 mL/mmol) in a round-bottom flask.

-

Step B: Cool the solution to 0°C in an ice bath.

-

Step C: Add Selectfluor® portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Step D: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.

-

Step E (Workup): Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Step F (Purification): Flash column chromatography (Hexanes/EtOAc). The difluoro product is typically less polar than the starting material.

-

-

Yield Expectation: 60–85% depending on ring substituents.

-

Characterization:

-

¹⁹F NMR: Look for a singlet (if no H on C4) or doublet around -110 ppm .

-

¹³C NMR: Triplet at ~115 ppm (J_CF ~ 240 Hz) corresponding to the CF₂ carbon.

-

Synthetic Pathway Diagram

Caption: Electrophilic fluorination pathway converting 2-methylindole to 3,3-difluoroindolin-2-one.

Part 5: Case Applications

Kinase Inhibition (VEGFR/PDGFR)

The indolin-2-one core (e.g., Sunitinib) is a proven kinase scaffold. The 3,3-difluoro analog is used to probe the "gatekeeper" regions of kinase pockets.

-

Application: In a fragment growing campaign, the 3,3-difluoroindolin-2-one is used as the "anchor" fragment. The NH forms a hinge-binding hydrogen bond (e.g., with Glu/Leu backbone), while the CF₂ group occupies the hydrophobic pocket usually filled by the isopropyl/methyl group of the endogenous ligand, providing enhanced metabolic stability over the alkyl equivalent.

Epigenetics (Bromodomains)

Bromodomains (e.g., BRD4) recognize acetyl-lysine (KAc).

-

Mechanism: The 3,3-difluoroindolin-2-one mimics the acetyl-lysine carbonyl. The CF₂ group, being lipophilic but electron-withdrawing, modulates the electron density of the adjacent carbonyl, tuning the interaction with the conserved Asparagine residue in the BRD4 binding pocket.

References

-

Liashuk, O. S., et al. (2024).[1] "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Chemistry - A European Journal. Link

-

Mizuta, S., et al. (2013). "Design, synthesis, and evaluation of a novel series of 3,3-difluoro-2-oxindoles as concise progesterone receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Norton, R. S., et al. (2016). "Targeting the 19F-NMR Chemical Shift: A Fragment-Based Approach." Drug Discovery Today. Link

-

Yang, Q., et al. (2018). "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." The Journal of Organic Chemistry. Link[2]

-

Luo, Z., et al. (2020).[2][3] "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters. Link[3]

-

Buchholz, C. R., & Pomerantz, W. C. K. (2021). "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology. Link

Sources

Application Note: Cytotoxicity Profiling of 3,3-Difluoroindolin-2-one Derivatives

Abstract & Scope

The 3,3-difluoroindolin-2-one scaffold represents a critical bioisostere in medicinal chemistry, often utilized to enhance the metabolic stability and lipophilicity of kinase inhibitors (e.g., VEGFR, CDK2 inhibitors) and tubulin-targeting agents.[1] Unlike their non-fluorinated counterparts, the gem-difluoro group at the C3 position prevents metabolic oxidation while significantly altering the electronic properties of the oxindole core.

This application note provides a validated protocol for evaluating the cytotoxic potency (

Critical Assay Parameters (Expertise & Logic)

Before initiating wet-lab work, researchers must account for the physicochemical properties inherent to fluorinated oxindoles.

Solubility & Solvent Tolerance[1]

-

Challenge: The introduction of two fluorine atoms increases lipophilicity (

), making these compounds prone to precipitation in aqueous cell culture media. -

Solution:

-

Stock Prep: Dissolve compounds in anhydrous DMSO to a concentration of 10–50 mM.

-

Working Solution: Perform intermediate dilutions in culture medium immediately before treatment.

-

DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as higher levels can induce background cytotoxicity and mask the compound's specific effects.

-

Spectral Interference (Chromophore Check)

-

Challenge: Indolinone derivatives are often yellow-to-orange chromophores. High concentrations (

) may absorb light at wavelengths used in standard viability assays (450 nm for CCK-8/WST-1; 570 nm for MTT), leading to false "viability" signals. -

Validation Step: Include a "Compound-Only Control" (Compound + Media, no cells) to measure and subtract intrinsic absorbance.

Stability[1]

-

Advantage: The 3,3-difluoro substitution blocks the formation of 3-hydroxyindolin-2-one metabolites, rendering the scaffold stable against auto-oxidation during the 24–72 hour incubation periods typical of cytotoxicity assays.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and workflow for the assay.

Figure 1: Optimized workflow for hydrophobic small molecule screening. Note the critical solubility checkpoint.

Protocol 1: Metabolic Viability Assay (CCK-8)[1]

We recommend the Cell Counting Kit-8 (CCK-8/WST-8) over MTT for 3,3-difluoroindolin-2-ones. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step required for MTT crystals, which can be problematic if the lipophilic test compound co-precipitates.

Materials

-

Cell Lines: HeLa (Cervical), A549 (Lung), or MCF-7 (Breast) are standard models for indolinone testing.[2]

-

Reagents: CCK-8 Reagent (Dojindo or equivalent), DMSO (Sigma-Aldrich, Hybridoma grade).[2]

-

Equipment: Microplate reader (450 nm filter).

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Trypsinize and count cells.

-

Seed 3,000–5,000 cells/well in 100

complete media into a 96-well clear-bottom plate. -

Edge Effect Control: Fill outer perimeter wells with PBS to prevent evaporation artifacts.

-

Incubate for 24 hours at 37°C, 5%

.

-

-

Compound Preparation (Day 1):

-

Prepare a 20 mM stock in DMSO.

-

Perform 1:3 serial dilutions in a separate "Master Plate" using complete media.

-

Range: Test 8 concentrations (e.g., 100

down to 0.04 -

Controls:

-

NC (Negative Control): Cells + 0.5% DMSO Media.

-

PC (Positive Control): Cells + Staurosporine (1

) or Doxorubicin. -

Blank: Media only (no cells).

-

Color Control: Compound (highest conc.) + Media (no cells).[2]

-

-

-

Treatment:

-

Aspirate old media carefully (or use 2x concentration addition method if cells are loosely adherent).

-

Add 100

of compound-containing media. -

Incubate for 72 hours.

-

-

Readout (Day 4):

-

Add 10

of CCK-8 solution to each well. -

Incubate for 1–4 hours at 37°C. Monitor until the NC wells reach an OD of ~1.0.

-

Measure Absorbance at 450 nm (Reference: 650 nm).

-

Data Calculation

Calculate % Cell Viability using the formula:

[2]Note: The

Mechanistic Context: Kinase Inhibition & Apoptosis

Many 3,3-difluoroindolin-2-one derivatives function as Receptor Tyrosine Kinase (RTK) inhibitors.[2] The following pathway illustrates the expected mechanism of action, providing a basis for secondary validation assays (e.g., Caspase-3/7 Glo).

Figure 2: Proposed Mechanism of Action.[2] The scaffold typically targets the ATP-binding pocket of RTKs, leading to downstream apoptosis.

Summary of Expected Results

| Parameter | 3,3-Difluoroindolin-2-one | Non-fluorinated Parent (Isatin) | Interpretation |

| Solubility (Aq) | Low (< 50 | Moderate | Fluorine increases lipophilicity; DMSO required.[2] |

| Metabolic Stability | High | Low | C3-fluorination prevents oxidation to 3-OH metabolites.[2] |

| Potency ( | Typically Nanomolar (nM) | Micromolar ( | Enhanced binding affinity and bioavailability.[2] |

| Selectivity | Variable | Low | Depends on N1 and C5 substituents.[2] |

References

-

Zeidan, N., et al. (2020).[2][1] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(10), 3688–3691.

-

Zhou, H., et al. (2016). Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. Bioorganic & Medicinal Chemistry, 24(18), 4263-4271.

-

Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

-

Dojindo Molecular Technologies. (2023).[2] CCK-8 Technical Manual: Sensitivity Comparison with MTT.

Sources

Precision Palladium-Catalyzed Cross-Coupling of 3,3-Difluoroindolin-2-one Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The 3,3-difluoroindolin-2-one scaffold represents a critical bioisostere in modern medicinal chemistry. The gem-difluoro (

However, the strong electron-withdrawing nature of the

-

Electronic Deactivation: The

group inductively pulls electron density from the nitrogen, increasing the acidity of the N-H bond but simultaneously decreasing the nucleophilicity of the resulting amidate anion. -

Stability Concerns: While the

group is generally robust, harsh basic conditions can occasionally trigger ring-opening or defluorination pathways if not carefully controlled.

This guide provides an optimized, field-proven workflow for the N-arylation (Buchwald-Hartwig) and C-arylation (Suzuki-Miyaura) of 3,3-difluoroindolin-2-ones.

Mechanistic Insight & Catalyst Selection

To achieve high yields, we must counteract the electronic deactivation caused by the fluorine atoms.

The Electronic "Tug-of-War"

In a standard Buchwald-Hartwig coupling, the rate-limiting step for amides/oxindoles is often the reductive elimination. For 3,3-difluoroindolin-2-one:

-

Deprotonation: Easier than standard oxindoles (pKa

13-14 vs. 18). Weaker bases like -

Amine Coordination: The electron-deficient nitrogen binds less strongly to the Pd(II) center.

-

Reductive Elimination: Requires a ligand that increases the electron density at the metal center to push the coupling.

Catalyst Recommendation[12]

-

Primary Choice (N-Arylation): Xantphos or BrettPhos . These ligands have a wide bite angle (Xantphos) or extreme bulk/electron-richness (BrettPhos), which facilitates the difficult reductive elimination of electron-deficient amides.

-

Primary Choice (C-Arylation): SPhos or Pd(dppf)Cl₂ . For coupling at the aryl ring (e.g., C5-bromo), the

group exerts a long-range deactivating effect, making oxidative addition slightly slower. SPhos ensures rapid oxidative addition even on deactivated rings.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the impact of the

Figure 1: Catalytic cycle highlighting the critical coordination step affected by the electron-withdrawing

Experimental Protocols

Protocol A: N-Arylation (Buchwald-Hartwig Type)

Objective: Coupling 3,3-difluoroindolin-2-one with Aryl Bromides. Challenge: Overcoming low nucleophilicity.

Materials

-

Substrate: 3,3-difluoroindolin-2-one (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst Source:

(2 mol%) -

Ligand: Xantphos (4 mol%) or BrettPhos (4 mol%)

-

Base:

(2.0 equiv) - Crucial for solubility and mild deprotonation. -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, mix

and Xantphos in a small volume of dioxane and stir for 5 mins to generate the active catalyst (color change often observed). -

Reaction Assembly: To a dried reaction vial equipped with a magnetic stir bar, add the 3,3-difluoroindolin-2-one, Aryl Bromide, and

. -

Solvent Addition: Add the pre-formed catalyst solution and dilute with remaining dioxane to reach a concentration of 0.2 M.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Note: Oxygen is the enemy of electron-rich phosphines.

-

Heating: Seal the vial and heat to 100°C for 12–16 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

19F NMR: The starting material usually shows a singlet (or AB quartet if chiral center nearby) around -110 to -120 ppm. The product will show a distinct shift. If the signal disappears or becomes complex multiplet patterns, check for ring opening (hydrolysis).

Protocol B: C-Arylation (Suzuki-Miyaura)

Objective: Functionalizing the aromatic ring (e.g., 5-bromo-3,3-difluoroindolin-2-one). Challenge: Oxidative addition on a deactivated ring.

Materials

-

Substrate: 5-bromo-3,3-difluoroindolin-2-one (1.0 equiv)

-

Boronic Acid: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(3 mol%) or SPhos Pd G2 (2 mol%) -

Base:

(2 M aqueous solution, 3.0 equiv) -

Solvent: DME/Water (4:1) or Toluene/Water (4:1)

Step-by-Step Methodology

-

Assembly: Combine the bromo-substrate, boronic acid, and Pd catalyst in a reaction vessel.

-

Solvent/Base: Add the organic solvent and the aqueous base.

-

Degassing: Vigorous stirring while sparging with Argon for 10 minutes.

-

Reaction: Heat to 80-90°C for 4–6 hours. Note: Suzuki couplings are generally faster than N-arylations.

-

Quench: Dilute with water and extract with EtOAc.

-

Purification: Silica gel chromatography.

Data Summary & Optimization Table

Use this table to troubleshoot low yields.

| Variable | Recommendation | Rationale |

| Ligand (N-Arylation) | Xantphos > BrettPhos > BINAP | Large bite angle of Xantphos stabilizes the reductive elimination of the amide. |

| Base | Carbonate is strong enough to deprotonate the acidic NH ( | |

| Solvent | Dioxane or Toluene | Non-polar/aprotic solvents prevent hydrolysis of the |

| Temperature | 100°C | High energy barrier for N-arylation requires heat. Do not exceed 120°C to protect the |

| Concentration | 0.1 - 0.25 M | Higher concentrations favor intermolecular coupling over catalyst decomposition. |

Workflow Logic & Decision Tree

The following decision tree guides the researcher through substrate assessment and protocol selection.

Figure 2: Experimental workflow for selecting the correct coupling strategy.

References

-

Shi, S. L., & Buchwald, S. L. (2015). Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646–1650.

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles.[2] Organic Letters, 2(10), 1403–1406.

-

Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.[3] Organic Letters, 22(9), 3688–3691. [3]

-

Yin, L., et al. (2012). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives. Molecules, 17(9), 11017-11040.

-

Freund, M., et al. (2025). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions. Sciforum.

Sources

Application Notes and Protocols for the Use of 3,3-Difluoroindolin-2-one in PET Imaging Ligand Synthesis

Introduction: The Emerging Role of Gem-Difluorinated Scaffolds in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. Fluorine-18 is the most commonly used radionuclide in PET due to its near-ideal half-life (109.8 min), low positron energy (0.635 MeV), and well-established radiochemistry.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, developing PET tracers that can image kinase activity in vivo is of great interest for drug development and personalized medicine.

The introduction of fluorine atoms into drug molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoroindolin-2-one moiety, in particular, offers a unique combination of features. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving binding affinity and metabolic stability without significantly increasing steric bulk. This makes the 3,3-difluoroindolin-2-one scaffold an attractive starting point for the design of novel PET tracers targeting kinases.

This application note provides a detailed guide for the synthesis of PET imaging ligands based on the 3,3-difluoroindolin-2-one core. We present a hypothetical yet scientifically grounded example of a PET tracer, "[¹⁸F]DF-Sunitinib-analog," inspired by the structure of the multi-kinase inhibitor Sunitinib. The protocols provided are based on established radiolabeling methodologies and the known chemistry of the indolin-2-one scaffold.

Proposed PET Tracer: [¹⁸F]DF-Sunitinib-analog for Kinase Imaging

For the purpose of this guide, we will focus on the synthesis of a novel, hypothetical PET tracer, "[¹⁸F]DF-Sunitinib-analog". This molecule is designed to target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key targets of the anticancer drug Sunitinib. The incorporation of the 3,3-difluoro motif is intended to enhance the binding affinity and metabolic stability of the tracer.

The retrosynthetic analysis of [¹⁸F]DF-Sunitinib-analog points to a convergent synthetic strategy. The key steps involve the synthesis of a suitable precursor molecule derived from 3,3-difluoroindolin-2-one and a separate synthesis of the [¹⁸F]fluoro-aryl aldehyde synthon. The final radiolabeled product is then assembled via a Knoevenagel condensation reaction.

Caption: Retrosynthetic analysis of the proposed PET tracer.

Experimental Protocols

Part 1: Synthesis of the Radiolabeling Precursor

The precursor molecule, 5-((5-formyl-1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one, is synthesized in a multi-step procedure starting from commercially available 3,3-difluoroindolin-2-one.

Protocol 1: Synthesis of 5-((1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one

-

Materials: 3,3-Difluoroindolin-2-one, 2-(chloromethyl)-1H-pyrrole, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure: a. To a stirred solution of 3,3-difluoroindolin-2-one (1.0 eq) in dry DCM at 0 °C, add AlCl₃ (1.2 eq) portion-wise. b. Stir the mixture for 15 minutes at 0 °C. c. Add a solution of 2-(chloromethyl)-1H-pyrrole (1.1 eq) in dry DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of ice-water. f. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Vilsmeier-Haack formylation of 5-((1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one

-

Materials: 5-((1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: a. To a stirred solution of DMF (5.0 eq) at 0 °C, add POCl₃ (1.5 eq) dropwise. b. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent. c. Add a solution of 5-((1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one (1.0 eq) in DMF dropwise. d. Stir the reaction mixture at room temperature for 4 hours. e. Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the final precursor, 5-((5-formyl-1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one.

Part 2: Automated Radiosynthesis of [¹⁸F]DF-Sunitinib-analog

The radiosynthesis is performed on an automated synthesis module. The following protocol is a general guideline and may need to be adapted for specific automated synthesis platforms.

Caption: Automated radiosynthesis workflow for [¹⁸F]DF-Sunitinib-analog.

Protocol 3: Radiosynthesis of 4-[¹⁸F]Fluoro-2-formyl-N,N-diethylbenzamide

-

Materials: No-carrier-added [¹⁸F]fluoride in [¹⁸O]water, Kryptofix 2.2.2 (K₂₂₂), potassium carbonate (K₂CO₃), acetonitrile (MeCN), 4-nitro-2-formyl-N,N-diethylbenzamide precursor.

-

Procedure: a. Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water. c. Remove the water by azeotropic distillation with MeCN under a stream of nitrogen. d. Add a solution of the 4-nitro-2-formyl-N,N-diethylbenzamide precursor in anhydrous MeCN to the reaction vessel. e. Heat the reaction mixture at 110 °C for 15 minutes. f. Cool the reaction vessel and pass the crude product through a silica Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride.

Protocol 4: Knoevenagel Condensation and Purification of [¹⁸F]DF-Sunitinib-analog

-

Materials: Crude 4-[¹⁸F]Fluoro-2-formyl-N,N-diethylbenzamide, 5-((5-formyl-1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one precursor, piperidine, ethanol.

-

Procedure: a. To the reaction vessel containing the crude 4-[¹⁸F]Fluoro-2-formyl-N,N-diethylbenzamide, add a solution of the 5-((5-formyl-1H-pyrrol-2-yl)methyl)-3,3-difluoroindolin-2-one precursor and piperidine in ethanol. b. Heat the reaction mixture at 80 °C for 10 minutes. c. Cool the reaction mixture and dilute with the HPLC mobile phase. d. Inject the crude product onto a semi-preparative HPLC column for purification. e. Collect the fraction corresponding to the [¹⁸F]DF-Sunitinib-analog. f. Remove the HPLC solvent under reduced pressure and formulate the final product in a sterile solution of saline containing a small amount of ethanol for injection.

Data Presentation and Quality Control

The successful synthesis of [¹⁸F]DF-Sunitinib-analog should yield a product with high radiochemical purity and molar activity. The following table summarizes the expected outcomes.

| Parameter | Expected Value | Method |

| Radiochemical Yield (decay-corrected) | 15-25% | Radio-TLC/HPLC |

| Radiochemical Purity | > 98% | Analytical HPLC |

| Molar Activity | > 50 GBq/µmol | HPLC with UV and radiation detectors |

| pH | 5.0 - 7.5 | pH meter |

| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | Gas Chromatography |

Causality and Self-Validating Systems

-

Choice of Precursor: The nitro-precursor for the [¹⁸F]fluorination step is chosen because the nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic substitution by [¹⁸F]fluoride.

-

Kryptofix 2.2.2: This cryptand effectively chelates the potassium ion, rendering the [¹⁸F]fluoride anion "naked" and highly reactive for the nucleophilic substitution.

-